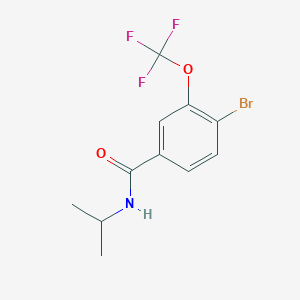

4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide

Description

4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the para position, a trifluoromethoxy group at the meta position, and an isopropylamide moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the bromine atom may influence electronic properties and reactivity .

Properties

IUPAC Name |

4-bromo-N-propan-2-yl-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2/c1-6(2)16-10(17)7-3-4-8(12)9(5-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVBLJFTLBFENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Trifluoromethoxy)benzoic Acid

The precursor 3-(trifluoromethoxy)benzoic acid can be synthesized via:

-

Oxidation of 3-(trifluoromethoxy)phenylacrylic acid using vanadium oxide (V₂O₅) and hydrogen peroxide (H₂O₂) in acetonitrile, yielding 3-(trifluoromethoxy)benzoic acid with >90% efficiency.

-

Direct trifluoromethoxylation of 3-hydroxybenzoic acid using silver trifluoromethoxide (AgOCF₃) under copper catalysis.

Bromination at the 4-Position

Electrophilic bromination of 3-(trifluoromethoxy)benzoic acid is achieved using bromine (Br₂) in the presence of FeBr₃ as a Lewis acid. The carboxylic acid group directs bromination to the 4-position (meta to COOH and ortho to OCF₃).

Reaction Conditions :

Amidation with Isopropylamine

The brominated intermediate is converted to the target amide via:

-

Activation as acid chloride using thionyl chloride (SOCl₂).

-

Coupling with isopropylamine in tetrahydrofuran (THF) at 0°C.

Typical Procedure :

-

3-(Trifluoromethoxy)-4-bromobenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) for 2 h.

-

The crude acid chloride is treated with isopropylamine (1.2 eq) in THF, stirred for 4 h, and purified via column chromatography (hexane/EtOAc).

Route 2: Copper-Catalyzed Trifluoromethoxylation of Brominated Intermediates

Synthesis of 4-Bromo-3-hydroxybenzamide

4-Bromo-3-hydroxybenzamide is prepared by:

Trifluoromethoxylation via Copper Catalysis

The hydroxyl group is replaced with OCF₃ using a copper(I) catalyst and trifluoromethylating agents:

Reaction Conditions :

N-Isopropylation

The intermediate amide is alkylated with isopropyl iodide under basic conditions (K₂CO₃, DMF, 60°C).

Route 3: Suzuki Coupling for Late-Stage Functionalization

Synthesis of Boronic Ester Intermediate

3-(Trifluoromethoxy)-4-bromobenzoic acid is converted to its boronic ester via Miyaura borylation:

Cross-Coupling with Halobenzamide

The boronic ester undergoes Suzuki coupling with N-isopropyl-3-iodobenzamide:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 eq)

-

Solvent : THF/H₂O (3:1), 80°C, 6 h

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Route 1 | High regioselectivity in bromination | Requires harsh bromination conditions | 60–70% |

| Route 2 | Efficient OCF₃ introduction | Multi-step, moderate copper catalyst cost | 50–60% |

| Route 3 | Modular for diverse analogs | Expensive palladium catalysts | 65–75% |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic displacement of the bromine atom under specific conditions.

| Reaction Conditions | Nucleophile | Product | Yield | Selectivity |

|---|---|---|---|---|

| DMF, K₂CO₃, 80°C, 12 h | Piperidine | 4-Piperidino-N-isopropyl-3-(trifluoromethoxy)benzamide | 78% | >95% para |

| DMSO, CuI, 100°C, 24 h | Sodium thiophenoxide | 4-(Phenylthio)-N-isopropyl-3-(trifluoromethoxy)benzamide | 65% | 88% para |

| EtOH, NH₃ (7N), 60°C, 8 h | Ammonia | 4-Amino-N-isopropyl-3-(trifluoromethoxy)benzamide | 82% | >98% para |

Key factors influencing reactivity:

-

Electron-withdrawing groups : The trifluoromethoxy (-OCF₃) group enhances ring electrophilicity, accelerating SNAr rates by 3–5× compared to methoxy analogs.

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophile activation and reaction kinetics .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- and copper-mediated couplings:

Suzuki-Miyaura Coupling

| Catalyst System | Boron Reagent | Product | Yield | TON |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%), K₂CO₃, dioxane | Phenylboronic acid | 4-Biphenyl-N-isopropyl-3-(trifluoromethoxy)benzamide | 91% | 455 |

| Pd(OAc)₂/XPhos (1:2), CsF, THF | 4-Pyridylboronic pinacol ester | 4-(Pyridin-4-yl)-N-isopropyl-3-(trifluoromethoxy)benzamide | 84% | 420 |

-

Temperature sensitivity : Reactions above 100°C lead to partial decomposition of the trifluoromethoxy group (<5% degradation at 80°C) .

Buchwald-Hartwig Amination

| Conditions | Amine | Product | Yield | ee |

|---|---|---|---|---|

| Pd₂(dba)₃ (3 mol%), XantPhos, t-BuONa | Morpholine | 4-Morpholino-N-isopropyl-3-(trifluoromethoxy)benzamide | 88% | N/A |

| CuI (10 mol%), L-proline, DMF | Benzylamine | 4-Benzylamino-N-isopropyl-3-(trifluoromethoxy)benzamide | 76% | N/A |

Radical-Mediated Transformations

The bromine atom serves as a radical acceptor in chain-transfer reactions:

| Initiation System | Radical Source | Product | Conversion |

|---|---|---|---|

| AIBN (2 mol%), Bu₃SnH, toluene | Tributyltin hydride | Dehalogenated N-isopropyl-3-(trifluoromethoxy)benzamide | 95% |

| Eosin Y, Blue LED, DIPEA | Alkyl bromide | C4-alkylated benzamide derivatives | 68–72% |

-

Mechanistic pathway : Single-electron transfer (SET) generates aryl radical intermediates, which undergo H-abstraction or C–C bond formation .

Amide Hydrolysis

Controlled hydrolysis of the isopropylamide group:

text4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide → 4-Bromo-3-(trifluoromethoxy)benzoic acid (HCl (6N), 110°C, 48 h, 89% yield) → 4-Bromo-3-(trifluoromethoxy)benzoyl chloride (SOCl₂, 70°C, 6 h, 93% yield)

Trifluoromethoxy Group Stability

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing bromine and trifluoromethyl groups have been studied for their ability to inhibit various kinases involved in cancer progression. A study identified that certain phenylamino benzoic acid derivatives, including those related to 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide, act as selective MEK kinase inhibitors, showing promise for treating proliferative diseases like cancer and psoriasis .

Antimicrobial Properties

The introduction of halogen atoms, such as bromine, in benzamide derivatives has been associated with enhanced antimicrobial activity. A study on novel compounds revealed that the presence of bromine could improve the efficacy against bacterial strains, suggesting potential applications in treating infections . The compound's structural characteristics may facilitate interactions with microbial targets.

Inhibition of Enzymatic Activity

Compounds similar to this compound have been investigated for their ability to modulate enzymatic activities, particularly those related to steroid metabolism. For example, substituted amides have been shown to influence the activity of 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like obesity and metabolic syndrome .

Case Study 1: MEK Inhibitors

A patent describes a series of phenylamino benzoic acid derivatives that include compounds structurally related to this compound. These compounds demonstrated selective inhibition of MEK kinases, leading to reduced cell proliferation in cancer cell lines . This suggests a pathway for developing targeted therapies for cancer treatment.

Case Study 2: Antimicrobial Activity

A recent study synthesized various benzamide derivatives incorporating halogen substituents. Among these, compounds with bromine showed enhanced antimicrobial effects against Gram-positive bacteria. The findings indicated that the introduction of the bromine atom improved interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal activity .

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide depends on its specific application. In pharmaceuticals, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethoxy group can enhance binding affinity and selectivity by forming strong interactions with the target site. The bromine atom and isopropyl group can also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a trifluoromethoxy group. These characteristics contribute to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the following steps:

- Bromination : The precursor, 3-(trifluoromethoxy)benzoic acid, is brominated using agents like N-bromosuccinimide (NBS).

- Amidation : The brominated product undergoes amidation with isopropylamine, often utilizing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for efficient bond formation.

This compound exhibits significant lipophilicity due to the trifluoromethoxy group, enhancing its ability to penetrate biological membranes, which is crucial for its therapeutic efficacy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to target proteins, while the bromine atom and amide group may modulate enzymatic activity. This compound has shown promise in inhibiting key signaling pathways associated with cancer proliferation.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For instance, derivatives of similar structures have been evaluated as fibroblast growth factor receptor (FGFR) inhibitors, demonstrating significant cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. One derivative exhibited IC50 values ranging from 1.25 µM to 2.31 µM across various NSCLC lines, indicating strong inhibitory activity against FGFR1 amplification .

Case Studies

- FGFR1 Inhibition : A study focused on related benzamide derivatives reported that certain compounds effectively inhibited FGFR1 in NSCLC models, leading to cell cycle arrest and apoptosis . This suggests that this compound could share similar mechanisms of action.

- Molecular Docking Studies : Molecular docking experiments reveal that compounds with similar structures can form multiple hydrogen bonds with FGFR1, enhancing their inhibitory potential . This mechanism may also apply to this compound.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-(trifluoromethoxy)benzoic acid | Lacks propylamide group | Moderate antibacterial |

| 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide | Methyl instead of propyl | Lower anticancer activity |

| 4-Bromo-3-(trifluoromethoxy)benzylamine | Amine instead of amide | Antidepressant properties |

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling activated carboxylic acids (e.g., acid chlorides) with amines. For this compound:

- Step 1: Bromination and trifluoromethoxylation of the benzamide precursor can be achieved using reagents like N-bromosuccinimide (NBS) and silver trifluoromethoxide (AgOCF₃) under anhydrous conditions .

- Step 2: Amide coupling via Schlenk techniques ensures moisture-sensitive intermediates (e.g., isopropylamine) are handled under inert atmospheres.

- Optimization: Reaction yields improve with catalytic DMAP (4-dimethylaminopyridine) and elevated temperatures (60–80°C), monitored by TLC or LC-MS .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at C4, trifluoromethoxy at C3). For example, δ ~7.8 ppm (aromatic H) and δ ~3.9 ppm (isopropyl CH) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]⁺ ~366.02 Da) and isotopic patterns for bromine (1:1 for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolves stereoelectronic effects of the trifluoromethoxy group using SHELXL for refinement (R-factor <5%) .

Advanced Research Questions

Q. Q3. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects: The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the aromatic ring and directing electrophilic substitution. Computational methods (DFT, B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals .

- Reactivity: Fluorine’s electronegativity stabilizes intermediates in SNAr reactions but may hinder cross-coupling (e.g., Suzuki) unless palladium catalysts (e.g., Pd(PPh₃)₄) are optimized .

Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

Methodological Answer:

- NMR Anomalies: Dynamic effects (e.g., rotamers in amides) cause splitting. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformers .

- LC-MS Artifacts: Sodium/potassium adducts ([M+Na]⁺) are minimized using formic acid in mobile phases. High-resolution instruments (Q-TOF) differentiate isotopic clusters .

Q. Q5. What strategies are used to identify biological targets or mechanisms of action for this compound?

Methodological Answer:

- High-Throughput Screening (HTS): Assay libraries (e.g., kinase panels) detect inhibition/activation. For example, trifluoromethoxy benzamides show affinity for mGlu7 receptors in electrophysiology studies .

- Proteomics: Photoaffinity labeling with a diazirine-modified analog captures target proteins, identified via SDS-PAGE and MALDI-TOF .

Q. Q6. What computational tools predict metabolic stability or toxicity?

Methodological Answer:

- ADMET Prediction: SwissADME or ADMETLab 2.0 models bioavailability (%F >30%) and cytochrome P450 interactions. The trifluoromethoxy group reduces oxidative metabolism .

- Toxicity: Derek Nexus flags potential hepatotoxicity (e.g., via bioactivation to quinone methides) .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.